5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile
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Overview
Description
5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile is an organic compound with the molecular formula C6H4N2S2 It is a member of the dithiin family, characterized by a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of organolithium reagents to build up the dithiin structure. The reaction conditions often include low temperatures and the use of solvents like ether to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated dithiin derivatives .
Scientific Research Applications
5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide
- Dithianon
- 2,3-Dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide
Uniqueness
5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile is unique due to its specific substitution pattern and the presence of nitrile groups.
Properties
CAS No. |
24519-27-5 |
---|---|
Molecular Formula |
C6H4N2S2 |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C6H4N2S2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H2 |
InChI Key |
FBSVHCGELQWERO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(S1)C#N)C#N |
Origin of Product |
United States |
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